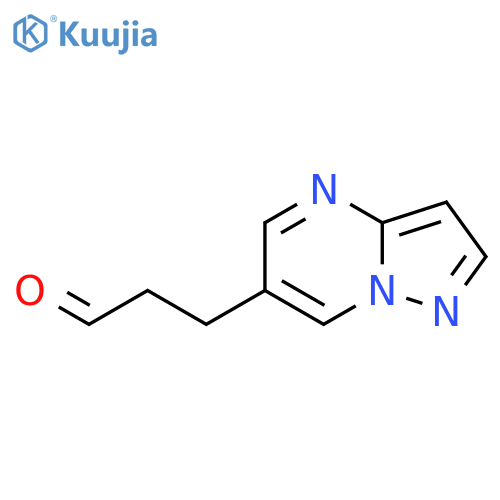Cas no 2229492-04-8 (3-{pyrazolo1,5-apyrimidin-6-yl}propanal)

2229492-04-8 structure
商品名:3-{pyrazolo1,5-apyrimidin-6-yl}propanal
3-{pyrazolo1,5-apyrimidin-6-yl}propanal 化学的及び物理的性質
名前と識別子
-
- 3-{pyrazolo1,5-apyrimidin-6-yl}propanal
- EN300-1736887
- 3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal
- 2229492-04-8
-
- インチ: 1S/C9H9N3O/c13-5-1-2-8-6-10-9-3-4-11-12(9)7-8/h3-7H,1-2H2
- InChIKey: ORXMPRRFNAXILC-UHFFFAOYSA-N
- ほほえんだ: O=CCCC1C=NC2=CC=NN2C=1
計算された属性
- せいみつぶんしりょう: 175.074561919g/mol
- どういたいしつりょう: 175.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0
3-{pyrazolo1,5-apyrimidin-6-yl}propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736887-2.5g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 2.5g |
$2771.0 | 2023-09-20 | ||
| Enamine | EN300-1736887-5.0g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 5g |
$4102.0 | 2023-06-04 | ||
| Enamine | EN300-1736887-1g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 1g |
$1414.0 | 2023-09-20 | ||
| Enamine | EN300-1736887-0.1g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 0.1g |
$1244.0 | 2023-09-20 | ||
| Enamine | EN300-1736887-0.5g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 0.5g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1736887-5g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 5g |
$4102.0 | 2023-09-20 | ||
| Enamine | EN300-1736887-10g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 10g |
$6082.0 | 2023-09-20 | ||
| Enamine | EN300-1736887-10.0g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 10g |
$6082.0 | 2023-06-04 | ||
| Enamine | EN300-1736887-0.05g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 0.05g |
$1188.0 | 2023-09-20 | ||
| Enamine | EN300-1736887-1.0g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 1g |
$1414.0 | 2023-06-04 |
3-{pyrazolo1,5-apyrimidin-6-yl}propanal 関連文献
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
2229492-04-8 (3-{pyrazolo1,5-apyrimidin-6-yl}propanal) 関連製品
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 55290-64-7(Dimethipin)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
